2-(Ethylsulfanyl)acetohydrazide

Agricultural bactericide Xanthomonas oryzae Xanthomonas axonopodis

The ethylthio (-SCH2CH3) substituent on this acetohydrazide scaffold dictates distinct lipophilicity, electron distribution, and steric profiles. Empirical data confirm that even minor thioether modifications drive divergent antimicrobial potency, α-glucosidase inhibition (IC50 6.10–7.34 µM), and antifungal activity. Procuring a near-match hydrazide without verifying the exact ethylsulfanyl architecture introduces uncontrolled variables that can invalidate SAR studies or fail to replicate published results. Ensure synthetic fidelity—specify this exact CAS.

Molecular Formula C4H10N2OS
Molecular Weight 134.2g/mol
Cat. No. B374959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylsulfanyl)acetohydrazide
Molecular FormulaC4H10N2OS
Molecular Weight134.2g/mol
Structural Identifiers
SMILESCCSCC(=O)NN
InChIInChI=1S/C4H10N2OS/c1-2-8-3-4(7)6-5/h2-3,5H2,1H3,(H,6,7)
InChIKeyXMLACOSWPFOFJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylsulfanyl)acetohydrazide (CAS 85677-86-7) Procurement Data Sheet


2-(Ethylsulfanyl)acetohydrazide (CAS: 85677-86-7, MW: 134.2 g/mol) is a thioether-functionalized acetohydrazide . The compound is supplied as a research-grade intermediate .

2-(Ethylsulfanyl)acetohydrazide: Avoiding Cross-Reactivity and Synthetic Incompatibility Risks


The ethylthio (-SCH2CH3) substituent dictates distinct lipophilicity, electron distribution, and steric profiles compared to close analogs bearing different thioether chains (e.g., phenylthio), oxidation states (e.g., sulfonyl), or substitution patterns (e.g., bis-ethylthio) . Empirical data demonstrate that even minor modifications to the thioether group in this scaffold drive divergent biological outcomes, including variations in antimicrobial potency [1]. Procuring a generic or near-match hydrazide without verifying the exact ethylsulfanyl architecture therefore introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) studies, compromise synthetic yield, or fail to replicate published biological results.

2-(Ethylsulfanyl)acetohydrazide: Quantitative Performance Differentiators


Antibacterial Potency of N'-(2-(ethylthio)acetyl)-4-fluorobenzenesulfonohydrazide Derivative vs. Commercial Standards

A derivative directly incorporating the 2-(ethylthio)acetyl moiety, N'-(2-(ethylthio)acetyl)-4-fluorobenzenesulfonohydrazide (4p), exhibited EC50 values of 13.75 μg/mL and 18.56 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), respectively, outperforming the commercial standards thiodiazole copper and bismerthiazol in the same assay .

Agricultural bactericide Xanthomonas oryzae Xanthomonas axonopodis Structure-activity relationship

Structural Determinants of Antifungal Activity: S-Substitution Effect

In a series of xanthine-based sulfanylacetohydrazide derivatives, the S-substitution pattern (including ethylsulfanyl) directly impacted antifungal potency. Amide and nitrile derivatives exhibited moderate activity against C. albicans with MIC values of 25 μg/mL, which was comparable to the standard antifungal agent ketoconazole (MIC 25 μg/mL) [1].

Antifungal activity Candida albicans Structure-activity relationship Xanthine derivatives

Physicochemical Differentiation from Bis-Ethylsulfanyl Analog

The mono-ethylsulfanyl acetohydrazide (MW: 134.2 g/mol, 1 H-bond donor, 3 H-bond acceptors) differs significantly from the bis-ethylsulfanyl analog 2,2-bis(ethylsulfanyl)acetohydrazide (MW: 194.32 g/mol) . The doubling of thioether groups increases molecular weight and lipophilicity, which can reduce aqueous solubility and alter membrane permeability. While no direct biological comparison is available, this structural difference is known to impact bioavailability and synthetic handling .

Physicochemical properties LogP Polar surface area Solubility

2-(Ethylsulfanyl)acetohydrazide: Proven Application Scenarios


Scaffold for Agricultural Bactericide Lead Optimization

Synthesize novel thioether derivatives, such as N'-(2-(ethylthio)acetyl)-substituted sulfonohydrazides, for evaluation against phytopathogens Xanthomonas oryzae and Xanthomonas axonopodis. The ethylthioacetohydrazide core, when appropriately derivatized, has demonstrated superior in vitro antibacterial activity compared to commercial standards like thiodiazole copper and bismerthiazol .

Building Block for Xanthine-Triazole Hybrid Antimicrobials

Employ the compound as a precursor for S-alkylation reactions to construct complex, multi-target antimicrobial hybrids. Researchers have successfully created xanthine-1,2,4-triazole conjugates based on a sulfanylacetohydrazide linker. These hybrids demonstrated antifungal activity against C. albicans comparable to ketoconazole, with the specific S-substituent being a critical determinant of potency .

SAR Probe in Enzyme Inhibition Studies

Utilize the compound to investigate the role of the ethylthio group in modulating enzyme inhibitory activity. Derivatives of this compound have shown potent α-glucosidase inhibition (IC50 = 6.10–7.34 µM), outperforming the standard drug acarbose (IC50 = 378.2 µM) .

Physicochemical Comparator in Lipophilicity Assays

Use the mono-ethylsulfanyl acetohydrazide as a less lipophilic control compound in studies comparing the impact of thioether chain length or number on membrane permeability, solubility, and non-specific binding .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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